molecular formula C20H23N3O2 B2993092 6-Cyclopropyl-2-[1-(2-methylbenzoyl)piperidin-4-yl]pyridazin-3-one CAS No. 2320213-71-4

6-Cyclopropyl-2-[1-(2-methylbenzoyl)piperidin-4-yl]pyridazin-3-one

Cat. No.: B2993092
CAS No.: 2320213-71-4
M. Wt: 337.423
InChI Key: VJWMOAPDNPUTTJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-2-[1-(2-methylbenzoyl)piperidin-4-yl]pyridazin-3-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-2-[1-(2-methylbenzoyl)piperidin-4-yl]pyridazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties .

Scientific Research Applications

6-Cyclopropyl-2-[1-(2-methylbenzoyl)piperidin-4-yl]pyridazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-[1-(2-methylbenzoyl)piperidin-4-yl]pyridazin-3-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. For instance, it may act as an inhibitor of phosphodiesterase enzymes, which play a role in various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Cyclopropyl-2-[1-(2-methylbenzoyl)piperidin-4-yl]pyridazin-3-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the cyclopropyl and piperidinyl groups enhances its biological activity and selectivity compared to other pyridazinone derivatives .

Properties

IUPAC Name

6-cyclopropyl-2-[1-(2-methylbenzoyl)piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-14-4-2-3-5-17(14)20(25)22-12-10-16(11-13-22)23-19(24)9-8-18(21-23)15-6-7-15/h2-5,8-9,15-16H,6-7,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWMOAPDNPUTTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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